molecular formula C10H12N2O2 B12808158 N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea CAS No. 70171-68-5

N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea

Cat. No.: B12808158
CAS No.: 70171-68-5
M. Wt: 192.21 g/mol
InChI Key: MTTZAHDVXFJKIB-UHFFFAOYSA-N
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Description

N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea is a urea derivative characterized by a 3-hydroxyphenyl group attached to one nitrogen atom and a propenyl (allyl) group on the adjacent nitrogen. Urea derivatives are notable for their hydrogen-bonding capabilities, which influence their physicochemical properties and biological interactions.

Properties

CAS No.

70171-68-5

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-(3-hydroxyphenyl)-3-prop-2-enylurea

InChI

InChI=1S/C10H12N2O2/c1-2-6-11-10(14)12-8-4-3-5-9(13)7-8/h2-5,7,13H,1,6H2,(H2,11,12,14)

InChI Key

MTTZAHDVXFJKIB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)NC1=CC(=CC=C1)O

Origin of Product

United States

Preparation Methods

The synthesis of NSC 222578 typically involves the reaction of 3-hydroxyaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

Chemical Reactions Analysis

NSC 222578 undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group in NSC 222578 can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the urea moiety, to form amine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of NSC 222578 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Core Urea vs. Pyridazine Derivatives

RS-0406 (N,N'-bis(3-hydroxyphenyl)pyridazine-3,6-diamine)

  • Structural Differences : RS-0406 replaces the urea core with a pyridazine ring but retains dual 3-hydroxyphenyl substituents .
  • Functional Implications : RS-0406 is a β-sheet breaker that inhibits α-synuclein aggregation in Parkinson’s disease models. The pyridazine ring may enhance π-π stacking with protein residues, while the urea derivative’s hydrogen-bonding capacity (NH groups) could favor different binding modes .

N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)-N'-phenylurea ()

  • Structural Differences : This urea derivative features a trifluoromethylpyridinylsulfanyl group, increasing hydrophobicity (XlogP = 5.3) compared to the propenyl group in the target compound .
  • Functional Implications: The trifluoromethyl group enhances metabolic stability but may reduce solubility (topological polar surface area = 79.3 Ų).

Substituent Effects: Hydroxyphenyl vs. Aromatic/Aliphatic Groups

MM0081.11 (2-[[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylamino]succinic Acid)

  • Structural Differences : Contains a succinic acid backbone and a secondary amine instead of urea. The 3-hydroxyphenyl group is retained .
  • Functional Implications : The carboxylic acid groups enhance water solubility, making MM0081.11 suitable for formulation. The urea derivative lacks ionizable groups, likely reducing solubility but improving membrane permeability .

N-Phenyl-N-(3-phenylprop-2-ynyl)aniline (–13)

  • Structural Differences: A propargylamine with two phenyl groups instead of a urea core. The dihedral angle between phenyl rings (72.5°) suggests a non-planar conformation .
  • Functional Implications : Propargylamines are intermediates in synthesizing bioactive molecules. The rigid alkyne group contrasts with the flexible propenyl group in the urea derivative, which may influence binding kinetics .

Hydrogen-Bonding and Solubility

Compound Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų) XlogP
N-(3-Hydroxyphenyl)-N'-prop-2-en-1-ylurea (inferred) 2 (urea NH) 3 (urea O, hydroxyl O) ~80–90 ~2.5
RS-0406 4 (pyridazine NH, phenolic OH) 6 ~120 ~1.8
compound 2 6 79.3 5.3

Key Observations :

  • The urea derivative’s moderate XlogP (~2.5) suggests balanced lipophilicity for membrane penetration.
  • Higher polar surface areas in RS-0406 and ’s compound may limit blood-brain barrier penetration compared to the target urea derivative.

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